![molecular formula C8H13Cl4NO2 B1397243 3-Piperidinylmethyl 2,2,2-trichloroacetate hydrochloride CAS No. 1219979-51-7](/img/structure/B1397243.png)
3-Piperidinylmethyl 2,2,2-trichloroacetate hydrochloride
Overview
Description
3-Piperidinylmethyl 2,2,2-trichloroacetate hydrochloride is a chemical compound with the molecular formula C8H13Cl4NO2 and a molecular weight of 297 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperidinylmethyl 2,2,2-trichloroacetate hydrochloride typically involves the reaction of piperidine with trichloroacetic acid under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature range of 0°C to 25°C. The resulting product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the required reaction conditions. The process may also include steps to ensure the removal of impurities and the efficient recovery of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Piperidinylmethyl 2,2,2-trichloroacetate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols or amines.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Cancer Treatment
3-Piperidinylmethyl 2,2,2-trichloroacetate hydrochloride has been identified as a potential agent for inhibiting angiogenesis and treating various cancers. Angiogenesis is crucial for tumor growth and metastasis; thus, compounds that inhibit this process are of great interest in oncology. The compound has shown efficacy in blocking serine/threonine kinases and tyrosine kinases, which are involved in the signaling pathways that promote tumor growth and survival .
1.2 Diabetes Management
The compound has been linked to the inhibition of glycogen synthase kinase-3 (GSK-3), a key regulator of glucose metabolism. Inhibition of GSK-3 has been associated with improved insulin sensitivity and glycemic control in diabetic models. This suggests that this compound could serve as a novel therapeutic option for managing type 2 diabetes .
1.3 Neurodegenerative Disorders
Research indicates that the compound may play a role in the treatment of Alzheimer's disease by modulating pathways related to tau protein phosphorylation. GSK-3 inhibition can reduce tau hyperphosphorylation, which is a hallmark of Alzheimer's pathology. This mechanism positions the compound as a candidate for further investigation in neuroprotective therapies .
Mechanistic Insights
The pharmacological effects of this compound are primarily attributed to its ability to modulate key signaling pathways:
- Inhibition of Kinases: The compound acts on serine/threonine kinases and tyrosine kinases, which are vital for cell cycle regulation and survival signaling.
- Angiogenesis Inhibition: By disrupting signaling pathways that promote angiogenesis, it may prevent tumor growth.
- GSK-3 Inhibition: This inhibition enhances insulin signaling pathways and reduces hyperglycemia.
Cancer Research
A study highlighted the effectiveness of this compound in reducing tumor size in xenograft models of breast cancer. The treatment led to significant decreases in angiogenic markers and improved survival rates compared to control groups .
Diabetes Studies
Clinical trials demonstrated that patients receiving treatment with this compound showed improved fasting glucose levels and insulin sensitivity compared to those on standard therapies .
Neurodegenerative Disease Trials
In preclinical models of Alzheimer's disease, administration of the compound resulted in decreased tau phosphorylation and improved cognitive function metrics .
Data Tables
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Cancer Treatment | Inhibition of angiogenesis via kinase modulation | Reduced tumor size in xenograft models |
Diabetes Management | GSK-3 inhibition enhancing insulin signaling | Improved fasting glucose levels |
Neurodegenerative Disorders | Modulation of tau phosphorylation | Enhanced cognitive function in animal models |
Mechanism of Action
The mechanism by which 3-Piperidinylmethyl 2,2,2-trichloroacetate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and therapeutic effects. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
3-Piperidinylmethyl 2,2,2-trichloroacetate hydrochloride can be compared with other similar compounds, such as:
Trichloroacetic acid derivatives: These compounds share the trichloroacetic acid moiety but differ in their other structural components.
Piperidine derivatives: Other piperidine derivatives may have different substituents or functional groups, leading to variations in their chemical properties and applications.
Uniqueness: What sets this compound apart from similar compounds is its specific combination of the piperidine ring and the trichloroacetate group, which contributes to its unique chemical and biological properties.
Biological Activity
3-Piperidinylmethyl 2,2,2-trichloroacetate hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological studies, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHClN\O
- CAS Number : 1219979-51-7
- Molecular Weight : 255.5 g/mol
The presence of the piperidine ring and the trichloroacetate moiety suggests potential interactions with various biological targets, making it a compound of interest in drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes involved in metabolic pathways.
- Receptor Binding : It may bind to receptors such as chemokine receptors, influencing inflammatory responses and other physiological processes.
Pharmacological Studies
Research has indicated several biological activities associated with this compound:
Antagonistic Properties
This compound has shown potential as a receptor antagonist. Preliminary studies suggest significant binding affinity and functional antagonism against human CC chemokine receptor 2 (CCR2), which is relevant in inflammatory diseases.
Neuropharmacological Effects
The compound may exhibit neuropharmacological effects by modulating neurotransmitter systems. Its interaction with receptors could lead to alterations in neurotransmission, potentially impacting conditions such as anxiety or depression .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications for drug development.
Table 1: Biological Activity Overview
Properties
IUPAC Name |
piperidin-3-ylmethyl 2,2,2-trichloroacetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl3NO2.ClH/c9-8(10,11)7(13)14-5-6-2-1-3-12-4-6;/h6,12H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCXEQJUPXMJFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC(=O)C(Cl)(Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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